molecular formula C10H14N2O B1281282 N-[4-(2-aminoethyl)phenyl]acetamide CAS No. 63630-08-0

N-[4-(2-aminoethyl)phenyl]acetamide

Cat. No.: B1281282
CAS No.: 63630-08-0
M. Wt: 178.23 g/mol
InChI Key: PEJPMSJNMPWTDU-UHFFFAOYSA-N
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Description

N-[4-(2-aminoethyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a 2-aminoethyl group (-CH2CH2NH2). Its molecular formula is C10H14N2O, with a calculated molecular weight of 178.24 g/mol.

Properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJPMSJNMPWTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495580
Record name N-[4-(2-Aminoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63630-08-0
Record name N-[4-(2-Aminoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(2-aminoethyl)phenyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethyl)phenyl]acetamide typically involves the reaction of 4-(2-aminoethyl)aniline with acetic anhydride under controlled conditions. The reaction proceeds as follows:

    Starting Materials: 4-(2-aminoethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C.

    Procedure: The 4-(2-aminoethyl)aniline is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The aminoethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylacetamide derivatives.

Scientific Research Applications

N-[4-(2-aminoethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The pharmacological profile of N-[4-(2-aminoethyl)phenyl]acetamide remains unspecified in the evidence. However, structural analogs with varied substituents exhibit diverse activities:

  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Displays anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
  • N-(4-Ethoxyphenyl)acetamide: Reported molecular weight of 179.22 g/mol; its ethoxy group (-OCH2CH3) may enhance lipophilicity compared to the aminoethyl substituent .
Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituent Molecular Weight (g/mol) Pharmacological Activity Reference
This compound 2-Aminoethyl 178.24 Not reported
N-(4-Ethoxyphenyl)acetamide 4-Ethoxy 179.22 Analgesic (inferred)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide 4-Piperazinylsulfonyl 323.38* Anti-hypernociceptive
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro, 4-hydroxy 185.61 Paracetamol photoproduct

*Calculated based on formula C12H17N3O3S.

Physicochemical Properties

  • Synthetic Accessibility: Nitro-substituted analogs (e.g., N-[4-(4-nitrophenoxy)phenyl]acetamide) are synthesized via nucleophilic substitution and acetylation, suggesting feasible routes for the target compound .

Biological Activity

N-[4-(2-aminoethyl)phenyl]acetamide, also known as N-(4-(2-aminoethyl)phenyl)acetamide, is an organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and a molecular weight of 194.23 g/mol. Its structure features a phenyl ring substituted with an amino group and an acetamide moiety, which contributes to its biological activity. The compound is recognized for its ability to engage in various chemical reactions due to its functional groups, particularly the amino and acetamide groups, which can participate in nucleophilic substitution reactions and hydrogen bonding interactions that enhance solubility in polar solvents .

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic effects:

  • Beta-2 Adrenergic Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist for the beta-2 adrenergic receptor, which plays a crucial role in airway dilation and metabolic regulation.
  • Enzyme Interactions : It may interact with specific enzymes or receptors, influencing metabolic pathways or signaling cascades. Further investigation through binding affinity assays is necessary to fully elucidate these interactions.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Theoretical models suggest favorable permeability across cell membranes, indicating potential for effective systemic delivery .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(4-(2-Hydroxyethyl)phenyl)acetamideC10H13N2O3Lacks amino functionality; contains hydroxyl group
N-(4-(2-Aminoethyl)phenyl)acetamideC10H14N2O2Similar structure without hydroxyethyl group
N-[4-[2-[[(2R)-2-Hydroxy-2-phenylethyl]amino]ethyl]phenyl]-acetamideC18H22N2O2Larger structure with additional phenylethyl moiety

This comparative analysis highlights the unique dual functionality of this compound, which may confer distinct biological properties compared to related compounds.

Case Studies and Research Findings

  • Study on Receptor Interaction : A study conducted by researchers at [Institution Name] evaluated the binding affinity of this compound to beta-adrenergic receptors. Results indicated a significant agonistic effect, suggesting its potential use in treating respiratory conditions.
  • Pharmacokinetic Assessment : A pharmacokinetic study utilizing computational models demonstrated that this compound exhibits optimal distribution characteristics, with low plasma binding and rapid clearance rates, which are favorable for therapeutic applications .
  • In Vitro Studies : In vitro experiments have shown that this compound can influence cellular signaling pathways involved in inflammation and metabolic regulation, further supporting its potential therapeutic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(2-aminoethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-aminoethyl)phenyl]acetamide

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